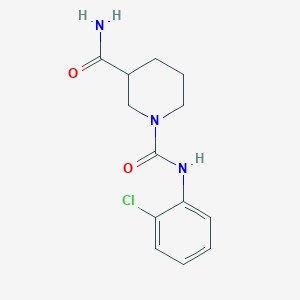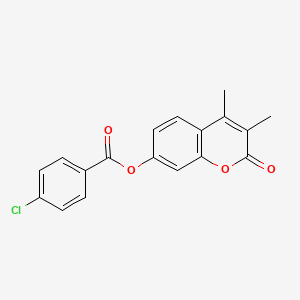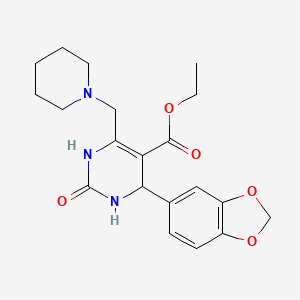![molecular formula C12H12N4O3S2 B4217083 3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B4217083.png)
3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine
Vue d'ensemble
Description
3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine is a complex organic compound that features a combination of furyl, thienyl, and triazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the furyl and thienyl intermediates, followed by their incorporation into the triazole ring. Common reagents used in these reactions include sulfur-containing compounds, nitrogen sources, and various catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furyl and thienyl rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the triazole ring.
Applications De Recherche Scientifique
3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-furyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-amine
- 3-(2-thienyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-amine
- 3-(2-furyl)-1-(methylsulfonyl)-N-methyl-1H-1,2,4-triazol-5-amine
Uniqueness
3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine is unique due to the combination of furyl, thienyl, and triazole rings in its structure. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the presence of both furyl and thienyl rings could enhance its reactivity and potential bioactivity compared to compounds with only one of these rings.
Propriétés
IUPAC Name |
5-(furan-2-yl)-2-methylsulfonyl-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S2/c1-21(17,18)16-12(13-8-9-4-3-7-20-9)14-11(15-16)10-5-2-6-19-10/h2-7H,8H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBHEYGMVGCMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(=NC(=N1)C2=CC=CO2)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoyl]amino}benzoate](/img/structure/B4217005.png)

![N'-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzenecarboximidamide](/img/structure/B4217039.png)

![3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL 4-METHYLBENZOATE](/img/structure/B4217064.png)
![N-{1-[4-ethyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4217072.png)
![6-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4217075.png)
![N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4217076.png)
amino]benzoyl}amino)benzamide](/img/structure/B4217079.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide](/img/structure/B4217089.png)
![N-methyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine hydrochloride](/img/structure/B4217094.png)

![N-[2-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-4-fluorobenzamide](/img/structure/B4217100.png)

